trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C15H18O3S and a molecular weight of 278.37 g/mol . It is characterized by the presence of a thiomethyl group attached to a benzoyl moiety, which is further connected to a cyclohexane ring bearing a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate through the reaction of a suitable benzoyl chloride with a thiomethyl-containing reagent under controlled conditions.
Cyclohexane Ring Formation: The benzoyl intermediate is then subjected to a cyclization reaction with a cyclohexane derivative, leading to the formation of the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiomethyl group and benzoyl moiety play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity . The compound may also participate in signaling pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
- trans-2-(2-Methylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
- trans-2-(2-Propylbenzoyl)cyclohexane-1-carboxylic acid
Comparison:
- Structural Differences: The presence of different alkyl groups (methyl, ethyl, propyl) in similar compounds leads to variations in their chemical and physical properties .
- Reactivity: trans-2-(2-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid exhibits unique reactivity due to the presence of the thiomethyl group, which can undergo specific oxidation and reduction reactions .
- Applications: The unique structural features of this compound make it suitable for specific applications in catalysis, enzyme inhibition, and drug development, distinguishing it from similar compounds .
Properties
IUPAC Name |
(1R,2R)-2-(2-methylsulfanylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3S/c1-19-13-9-5-4-8-12(13)14(16)10-6-2-3-7-11(10)15(17)18/h4-5,8-11H,2-3,6-7H2,1H3,(H,17,18)/t10-,11-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACKXEYRRJLLPM-GHMZBOCLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1C(=O)[C@@H]2CCCC[C@H]2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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